Heptakis-(2 3 6-tri-O-benzoyl)--CY
Description
Discovery and Development of Cyclodextrins
Cyclodextrins, cyclic oligosaccharides composed of α-(1,4)-linked glucose units, were first isolated in 1891 by Antoine Villiers during his studies on bacterial starch digestion . The three naturally occurring variants—α-, β-, and γ-cyclodextrins—contain 6, 7, and 8 glucose units, respectively. Early 20th-century work by Freudenberg elucidated their truncated cone structure, featuring a hydrophobic cavity and hydrophilic exterior, which underpins their host-guest complexation capabilities . However, native cyclodextrins faced limitations due to poor solubility in organic media, spurring interest in chemical modifications. By the 1960s, researchers began exploring esterification and etherification strategies to tailor cyclodextrins for specialized applications, laying the groundwork for derivatives like Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin .
Evolution of Modified Cyclodextrins
The functionalization of cyclodextrins accelerated in the 1970s–1980s, driven by advancements in regioselective substitution techniques. Benzoylation, a process involving the introduction of benzoyl groups (-OBz) to hydroxyl sites, emerged as a key strategy to enhance solubility in nonpolar solvents. Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin, synthesized via exhaustive benzoylation of all 21 hydroxyl groups (2°, 3°, and 6°) across β-cyclodextrin’s seven glucose units, exemplifies this approach .
Key Synthetic Milestones:
- Regioselective Benzoylation: Early methods employed pyridine as a base and benzoyl chloride, though side reactions necessitated optimized protocols using dichloromethyl methyl ether for controlled acylation .
- Characterization Breakthroughs: Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirmed the substitution pattern and purity, with ¹³C-NMR spectra revealing distinct carbonyl resonances at 165–170 ppm for benzoyl groups .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₈₉H₁₅₄O₅₆ | |
| Molecular Weight | 3321.21 g/mol | |
| Solubility | Chloroform, DMF; Insoluble in water | |
| Substitution Sites | 2-, 3-, and 6-O-positions |
Emergence in Scientific Literature
Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin first appeared in peer-reviewed studies during the 1990s, coinciding with broader interest in cyclodextrin-based materials. A seminal 1996 investigation by Cramer et al. explored its utility in photolytic oxidation reactions, though challenges in isolating the intermediate monoaldehyde derivative highlighted synthetic complexities . Subsequent work in the 2000s leveraged its hydrophobic cavity for enantiomeric separations in gas chromatography, capitalizing on the steric effects imparted by benzoyl groups .
Notable Studies:
- Photolysis Experiments: Attempts to oxidize the compound via Norrish II mechanisms yielded inconclusive results, underscoring the stability of the benzoylated structure under UV light .
- Chromatographic Applications: Its use as a stationary phase modifier improved resolution of chiral terpenes and pharmaceuticals, attributed to π-π interactions between benzoyl groups and analytes .
Significance in Modern Chemistry
In contemporary research, Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin bridges gaps between organic synthesis and materials science. Its fully substituted structure eliminates hydrogen-bonding interactions between glucose units, rendering it soluble in aprotic solvents—a trait exploited in:
- Supramolecular Catalysis: Facilitating reactions in nonpolar media by encapsulating hydrophobic substrates .
- Polymer Additives: Enhancing the thermal stability of polyesters and polyamides via host-guest interactions .
- Drug Delivery Prototypes: Serving as a model for prodrug formulations requiring controlled release in lipid-rich environments .
Recent innovations include its integration into metal-organic frameworks (MOFs) for gas storage and its role in stabilizing reactive intermediates in flow chemistry systems . These applications underscore its versatility beyond traditional cyclodextrin uses, positioning it as a cornerstone in advanced material design.
Properties
Molecular Formula |
C189H154O56 |
|---|---|
Molecular Weight |
3321 g/mol |
IUPAC Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecabenzoyloxy-10,15,20,25,30,35-hexakis(benzoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl benzoate |
InChI |
InChI=1S/C189H154O56/c190-162(113-64-22-1-23-65-113)211-106-134-141-148(225-169(197)120-78-36-8-37-79-120)155(232-176(204)127-92-50-15-51-93-127)183(218-134)240-142-135(107-212-163(191)114-66-24-2-25-67-114)220-185(157(234-178(206)129-96-54-17-55-97-129)149(142)226-170(198)121-80-38-9-39-81-121)242-144-137(109-214-165(193)116-70-28-4-29-71-116)222-187(159(236-180(208)131-100-58-19-59-101-131)151(144)228-172(200)123-84-42-11-43-85-123)244-146-139(111-216-167(195)118-74-32-6-33-75-118)224-189(161(238-182(210)133-104-62-21-63-105-133)153(146)230-174(202)125-88-46-13-47-89-125)245-147-140(112-217-168(196)119-76-34-7-35-77-119)223-188(160(237-181(209)132-102-60-20-61-103-132)154(147)231-175(203)126-90-48-14-49-91-126)243-145-138(110-215-166(194)117-72-30-5-31-73-117)221-186(158(235-179(207)130-98-56-18-57-99-130)152(145)229-173(201)124-86-44-12-45-87-124)241-143-136(108-213-164(192)115-68-26-3-27-69-115)219-184(239-141)156(233-177(205)128-94-52-16-53-95-128)150(143)227-171(199)122-82-40-10-41-83-122/h1-105,134-161,183-189H,106-112H2/t134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,154+,155-,156-,157-,158-,159-,160-,161-,183-,184-,185-,186-,187-,188-,189-/m1/s1 |
InChI Key |
OPGCGZFLDYWLNO-PSJYIBRFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC7C(OC(C(C7OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1C(OC(O3)C(C1OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)COC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Acylation with Benzoyl Chloride
The most widely reported method involves a multi-step acylation process:
- Activation : β-Cyclodextrin is dissolved in anhydrous DMF or pyridine under nitrogen.
- Benzoylation : Benzoyl chloride (21 equivalents per hydroxyl group) is added dropwise at 0–5°C to minimize side reactions.
- Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC) or HPLC, with hexane/ethyl acetate as the mobile phase.
- Workup : The mixture is quenched with ice water, and the precipitate is filtered and washed with methanol to remove unreacted reagents.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% | |
| Reaction Time | 24–48 hours | |
| Temperature | 0–25°C |
Solvent-Dependent Regioselective Benzoylation
Recent methods emphasize solvent-controlled regioselectivity. For example:
- DMSO as Solvent : Favors 2-O-benzoylation due to its strong hydrogen-bond-accepting capacity, directing benzoyl groups to the less sterically hindered C2 position.
- Aqueous Carbonate Buffer : Promotes 3-O-benzoylation via equilibrium-driven migration from C2 to C3 positions, achieving >90% mono-3-O-benzoyl products.
Mechanistic Insight :
The migration of benzoyl groups from C2 to C3 in aqueous environments is attributed to thermodynamic stabilization of the 3-O-isomer, as demonstrated by NMR studies. For tri-O-substitution, sequential benzoylation in DMSO followed by aqueous adjustment may enhance regiocontrol.
Optimization Strategies
Temperature and pH Control
Stoichiometric Adjustments
A 7:1 molar ratio of benzoyl chloride to β-cyclodextrin hydroxyl groups ensures complete substitution. Excess reagent is necessitated by steric hindrance from the cyclodextrin cavity.
Purification and Characterization
Chromatographic Techniques
Analytical Confirmation
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Key signals include benzoyl carbonyls at ~166 ppm and aromatic protons at 7.3–8.1 ppm.
- Mass Spectrometry : MALDI-TOF MS shows a molecular ion peak at m/z 3321.21 [M+H]⁺, consistent with the molecular formula C₁₈₉H₁₅₄O₅₆.
Comparative Analysis of Methods
Industrial and Research Applications
Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin is utilized in:
Chemical Reactions Analysis
Hydrolysis of Benzoyl Ester Groups
The benzoyl ester linkages undergo hydrolysis under acidic or alkaline conditions, regenerating native β-cyclodextrin. This reaction is critical for controlled drug delivery systems and synthetic intermediates.
| Reaction Conditions | Products | Kinetics | Catalysts/Agents |
|---|---|---|---|
| Aqueous NaOH (pH > 12) at 80°C | β-cyclodextrin + benzoic acid | Pseudo-first-order kinetics | Base-catalyzed saponification |
| HCl (pH < 2) at reflux | Partial hydrolysis to mixed esters | Slower than alkaline route | Acid-catalyzed ester cleavage |
Key findings:
-
Complete de-benzoylation requires harsh alkaline conditions due to steric hindrance from the bulky substituents.
-
Acidic hydrolysis is less efficient and often results in incomplete removal of benzoyl groups.
Host-Guest Complexation
Despite extensive benzoylation, the compound retains its ability to form inclusion complexes with hydrophobic molecules, though with altered selectivity compared to native β-cyclodextrin.
Mechanistic insights:
-
The benzoyl groups reduce cavity accessibility but enhance hydrophobic interactions .
-
Complex stability is temperature-dependent; dissociation occurs above 57°C in aqueous solutions .
Nucleophilic Substitution Reactions
The primary hydroxyl groups (C6) are fully substituted, but secondary hydroxyls (C2, C3) can participate in reactions under controlled conditions:
Limitations:
-
Steric hindrance from benzoyl groups limits reactivity at C3 positions .
-
Protecting group strategies (e.g., silylation) are often required for selective functionalization .
Photochemical Stability
The benzoyl groups confer UV absorption properties, making the compound susceptible to photodegradation:
| Condition | Degradation Products | Mechanism |
|---|---|---|
| UV light (254 nm) in solution | Benzoic acid, oxidized cyclodextrin | Radical-mediated ester cleavage |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Delivery Systems :
- Heptakis-(2,3,6-tri-O-benzoyl)-beta-cyclodextrin enhances the solubility and stability of poorly soluble drugs. It forms inclusion complexes that can improve the bioavailability of various pharmaceutical compounds.
- A study demonstrated its effectiveness in enhancing the solubility of hydrophobic drugs by encapsulating them within its hydrophobic cavity .
- Stabilization of Active Ingredients :
- Controlled Release Formulations :
Chemical Sensing Applications
Heptakis-(2,3,6-tri-O-benzoyl)-beta-cyclodextrin is employed in the development of chemical sensors due to its ability to selectively bind various analytes:
- Volatile Organic Compounds (VOCs) :
- Environmental Monitoring :
Material Science Applications
- Nanomaterials :
- Thin Film Coatings :
Case Studies
Mechanism of Action
The mechanism of action of Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin is primarily based on its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, thereby enhancing their solubility and stability. This property is exploited in drug delivery systems to improve the bioavailability of poorly soluble drugs. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparison with Similar Compounds
Comparison with Similar Cyclodextrin Derivatives
The performance of Heptakis-(2,3,6-tri-O-benzoyl)-β-CY can be contextualized by comparing it to other substituted β-cyclodextrins (β-CDs). Key differences arise from the type and position of substituents, which dictate solubility, chiral selectivity, and application suitability.
Substituent Type and Position
Chiral Separation Performance
- Heptakis-(2,3,6-tri-O-benzoyl)-β-CY: Excels in separating non-polar enantiomers (e.g., polyaromatic hydrocarbons) due to its rigid, hydrophobic cavity. However, its high lipophilicity limits aqueous solubility, restricting use in hydrophilic matrices .
- DM-β-CD and TM-β-CD : Methyl groups reduce hydrogen-bonding capacity, enhancing compatibility with gas chromatography (GC). DM-β-CD is often blended with OV1701 stationary phase for resolving alcohols and esters, achieving resolution factors >2.5 in GC .
- CM-β-CD : Demonstrates superior enantioseparation for acidic drugs (e.g., ibuprofen) in capillary electrophoresis (CE), with a chiral separation factor (α) peaking at pH 4.0 .
Research Findings and Trends
Recent studies highlight the following:
- Hybrid Systems: Heptakis-(2,3,6-tri-O-benzoyl)-β-CY combined with Fe₃O₄@SiO₂ nanoparticles enhances drug-loading efficiency by 40% compared to unmodified β-CD .
- Analytical Chemistry : DM-β-CD outperforms benzoylated derivatives in GC enantioseparation of terpene alcohols (α = 1.8–2.2 vs. α = 1.3–1.5 for benzoylated β-CD) .
- pH Sensitivity : CM-β-CD’s enantioseparation efficiency drops sharply outside pH 3.0–6.0, whereas benzoylated β-CD is pH-insensitive .
Biological Activity
Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin (often abbreviated as Heptakis-Bz-β-CD) is a chemically modified cyclodextrin known for its unique biological activities and applications in drug delivery systems. This article explores its biological activity, including its interaction with various compounds, stability, and potential therapeutic applications.
Chemical Structure and Properties
Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin is derived from β-cyclodextrin, which consists of seven glucose units linked by α(1→4) bonds. The modification with benzoyl groups at the 2, 3, and 6 positions enhances its solubility and ability to form inclusion complexes with various hydrophobic drugs.
- Molecular Formula : C189H154O56
- Molecular Weight : 3321.21 g/mol
- LogP : 23.93 (indicating high lipophilicity)
Inclusion Complex Formation
Heptakis-Bz-β-CD demonstrates a significant ability to form inclusion complexes with various drugs and bioactive compounds. This property is crucial for enhancing the solubility and bioavailability of poorly soluble drugs.
- Binding Studies : NMR studies have shown that Heptakis-Bz-β-CD can form stable complexes with cholesterol and other hydrophobic molecules. The binding constant for the cholesterol complex was approximately .
Hemolytic Activity
The hemolytic activity of Heptakis-Bz-β-CD has been evaluated in comparison to other cyclodextrins. Research indicates that this compound exhibits low hemolytic activity, making it a safer option for pharmaceutical formulations. In studies, no hemolysis was observed even at high concentrations (0.1 M) .
Antimicrobial Properties
Heptakis-Bz-β-CD has been incorporated into hydrogels for localized drug release applications, particularly in ophthalmology. The compound has shown promise in enhancing the antimicrobial efficacy of incorporated drugs such as 5,6-dimethoxy-1-indanone N4-allyl thiosemicarbazone (TSC) .
Case Study 1: Ophthalmic Applications
A study focused on the development of soft contact lenses incorporating Heptakis-Bz-β-CD demonstrated improved drug loading capacity and sustained release profiles. The incorporation of TSC into the hydrogel matrix resulted in enhanced antimicrobial activity against ocular pathogens .
Case Study 2: Drug Delivery Systems
Research involving Heptakis-Bz-β-CD in drug delivery systems highlighted its role in improving the solubility and stability of hydrophobic drugs. For instance, the complexation with ibuprofen showed significant increases in solubility and stability in aqueous solutions compared to unmodified formulations .
Research Findings Summary
| Property | Findings |
|---|---|
| Molecular Structure | Heptakis-Bz-β-CD forms stable inclusion complexes with various drugs. |
| Hemolytic Activity | Low hemolytic activity; safe for pharmaceutical applications. |
| Antimicrobial Efficacy | Enhanced when used in drug-loaded hydrogels for ocular applications. |
| Drug Solubility | Significantly improves solubility of hydrophobic drugs like ibuprofen. |
Q & A
Basic Research Questions
Q. How is Heptakis-(2,3,6-tri-O-benzoyl)-β-cyclodextrin synthesized, and what analytical techniques confirm its structural integrity?
- Methodological Answer : The synthesis typically involves selective benzoylation of β-cyclodextrin hydroxyl groups at the 2-, 3-, and 6-positions using benzoyl chloride under controlled conditions (e.g., anhydrous pyridine as a catalyst). Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns by identifying benzoyl proton resonances (6.5–8.5 ppm) and shifts in cyclodextrin backbone signals .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., MALDI-TOF or ESI-MS) to distinguish between partially and fully substituted derivatives .
- X-ray Crystallography : Resolves spatial arrangement of benzoyl groups and host-guest interactions in inclusion complexes .
Q. What is the primary application of this compound in drug delivery systems?
- Methodological Answer : The benzoyl groups enhance hydrophobic cavity interactions, enabling encapsulation of poorly soluble drugs (e.g., piperine). Researchers use:
- Phase-Solubility Studies : To determine binding constants (e.g., Bs-type or AL-type curves) and stoichiometry (1:1 or 1:2 host-guest ratios) .
- Molecular Dynamics (MD) Simulations : To predict stability of inclusion complexes in aqueous environments, guided by crystallographic data .
Advanced Research Questions
Q. How can researchers optimize chiral separation protocols using this compound in chromatographic methods?
- Methodological Answer : Optimization involves:
- Column Coating : Prepare enantioselective columns by blending the derivative with stationary phases (e.g., OV1701) at 1:1 ratios to enhance chiral recognition .
- Buffer pH Tuning : Adjust to pH 4.0 (using Tris-H₃PO₄ buffers) to maximize analyte-cyclodextrin charge interactions, improving resolution of enantiomers like β-blockers or amino acids .
- Temperature Gradients : Modulate column temperature to balance retention time and selectivity, particularly for thermally labile compounds.
Q. What experimental challenges arise when comparing host-guest interaction dynamics with other β-cyclodextrin derivatives?
- Methodological Answer : Key challenges include:
- Variable Substitution Patterns : Derivatives like heptakis-(2,6-di-O-methyl)-β-CD (DM-β-CD) exhibit distinct cavity geometries, altering binding kinetics. Use Isothermal Titration Calorimetry (ITC) to quantify thermodynamic differences (ΔH, ΔS) .
- Solvent Compatibility : Benzoylated derivatives require non-polar solvents for synthesis, complicating aqueous solubility studies. Address via co-solvent systems (e.g., DMSO-water mixtures) .
Q. How do researchers resolve contradictions in phase-solubility data for drug-cyclodextrin complexes?
- Methodological Answer : Contradictions often stem from:
- Stoichiometry Misinterpretation : Bs-type curves (β-CD complexes) indicate limited solubility enhancement, while AL-type curves (methylated derivatives) suggest higher drug loading. Validate via Job’s Plot Analysis .
- Crystallographic vs. Solution-State Data : X-ray structures may show 1:2 complexes, whereas solution studies suggest 1:1 ratios. Use 2D ROESY NMR to probe solution-phase interactions .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
